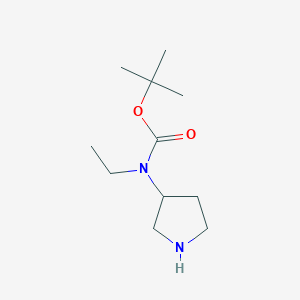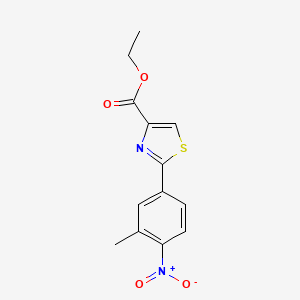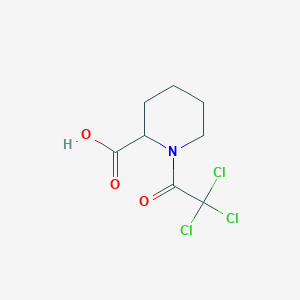![molecular formula C13H19BrClNO B1441695 4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220018-66-5](/img/structure/B1441695.png)
4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride
説明
“4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19BrClNO . It is also known by its synonyms “N-(2-(4-BROMOPHENOXY)ETHYL)PIPERIDINE HYDROCHLORIDE” and "1-(2-(4-bromophenoxy)ethyl)piperidine hydrochloride" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a bromophenoxy group . The average mass of the molecule is 320.653 Da .科学的研究の応用
Synthesis and Evaluation of Neuroleptic Agents : Nakatsuka, Kawahara, and Yoshitake (1981) described the synthesis of a neuroleptic agent, ID-4708- (piperidine-14C), which involved the use of 4-piperidinyl as a key structural component. This research highlights the potential of 4-piperidinyl derivatives in the development of neuroleptic drugs for psychiatric disorders (Nakatsuka, Kawahara, & Yoshitake, 1981).
Anticancer Applications : A study by Dimmock et al. (1998) explored compounds including 4-piperidinol hydrochlorides for their cytotoxicity towards cancer cells. This indicates the potential use of such compounds in the development of novel anticancer therapies (Dimmock, Vashishtha, Quail, Pugazhenthi, Zimpel, Sudom, Allen, Kao, Balzarini, & De Clercq, 1998).
Development of Antidementia Agents : Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed significant anti-acetylcholinesterase activity. This research is crucial for the development of drugs to treat dementia (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Antibacterial Agents : Research by Iqbal et al. (2017) on acetamide derivatives bearing azinane and 1,3,4-oxadiazole demonstrated moderate antibacterial properties, highlighting the potential of piperidine derivatives in the development of new antibacterial drugs (Iqbal, Jamal, Iqbal, Afreen, Sandhu, Dar, Farooq, Mushtaq, Arshad, & Iqbal, 2017).
Vasodilation Properties : Girgis et al. (2008) synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, including compounds with piperidine, and evaluated their vasodilation properties. This suggests the role of piperidine derivatives in the development of drugs for cardiovascular diseases (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
Radiolabeling for Diagnostic Purposes : Abbas, Younas, and Feinendegen (1991) described the synthesis and radiolabeling of a piperidine derivative, indicating its potential use in diagnostic imaging and radiopharmaceutical applications (Abbas, Younas, & Feinendegen, 1991).
Safety and Hazards
特性
IUPAC Name |
4-[2-(2-bromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXMUSSGPPIMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(6-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1441628.png)
![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)
![2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441631.png)

![3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441634.png)
